Enhanced Hydrogen-Bond Acceptor Capacity Versus the 2-Phenyl Analogue
The 2-phenoxy oxygen introduces an additional hydrogen-bond acceptor site absent in the all-carbon 2-phenylpyrimidine-5-carbaldehyde. The target compound possesses 4 H-bond acceptors versus 3 for the 2-phenyl analogue, while the donor count remains 0 for both [1]. This single-atom difference (O vs. C) increases the topological polar surface area from 42.8 Ų to 52.1 Ų (+22%), which can alter passive membrane permeability and target-binding geometry [1].
| Evidence Dimension | Hydrogen-bond acceptor count / Topological polar surface area |
|---|---|
| Target Compound Data | 4 H-bond acceptors; TPSA = 52.1 Ų |
| Comparator Or Baseline | 2-Phenylpyrimidine-5-carbaldehyde (CAS 130161-46-5): 3 H-bond acceptors; TPSA = 42.8 Ų |
| Quantified Difference | +1 H-bond acceptor; TPSA increase of 9.3 Ų (+22%) |
| Conditions | Computed properties from PubChem (Cactvs 3.4.8.24); identical computational methodology applied to both compounds [1]. |
Why This Matters
A 22% increase in polar surface area can meaningfully affect CNS penetration potential and solubility, making the phenoxy derivative the preferred choice when enhanced polarity or an additional H-bond anchor point is desired in a lead series.
- [1] PubChem Compound Summary for CID 71565307 (2-Phenoxypyrimidine-5-carbaldehyde) and CID 820135 (2-Phenylpyrimidine-5-carbaldehyde). Computed by Cactvs 3.4.8.24, 2026. View Source
